Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Medicinal Chemistry Drug Discovery Lipophilicity

Researchers optimizing lead series for membrane permeability often face limited SAR options with standard 4-nitrophenyl thiazole scaffolds. Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate (EMNT) addresses this gap through its distinct 3-methyl-4-nitrophenyl substitution pattern. • XLogP 3.4 - enhanced lipophilicity vs. des-methyl analogs for targeting hydrophobic binding pockets • Dual electronic character - electron-donating methyl + electron-withdrawing nitro group enables nuanced SAR exploration • Ethyl ester handle - facilitates rapid hydrolysis to acid or amide formation for library synthesis Reliable global supply with batch-to-batch analytical consistency for medicinal chemistry and FBDD campaigns.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
CAS No. 885278-57-9
Cat. No. B1441618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate
CAS885278-57-9
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C13H12N2O4S/c1-3-19-13(16)10-7-20-12(14-10)9-4-5-11(15(17)18)8(2)6-9/h4-7H,3H2,1-2H3
InChIKeyFRVKGVRXBYELOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate (CAS 885278-57-9) for Research and Procurement: A Data-Driven Comparison Guide


Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate (CAS 885278-57-9) is a synthetic thiazole derivative with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol . This compound, also referred to as EMNT, serves as a key building block and intermediate in pharmaceutical research, particularly for the development of anti-inflammatory and antimicrobial agents . It is characterized by a 3-methyl-4-nitrophenyl substituent on the thiazole ring, which imparts distinct electronic properties compared to closely related analogs lacking the methyl group or with different substitution patterns .

The Case for Selecting Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate Over In-Class Analogs


While the thiazole-4-carboxylate scaffold is common, the specific substitution pattern of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate confers unique physicochemical and electronic properties that are not interchangeable with its closest analogs . Substituting this compound with the des-methyl analog (Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate) or a regioisomer (Ethyl 2-(3-nitrophenyl)thiazole-4-carboxylate) would result in a significant loss of steric bulk and a change in electron density distribution on the phenyl ring [1]. These differences directly impact the compound's lipophilicity (as measured by XLogP), molecular interactions, and ultimately, its utility as a building block in medicinal chemistry campaigns where precise SAR optimization is critical [2]. The following evidence demonstrates why generic substitution fails to replicate the specific properties required for advanced research applications.

Quantitative Differentiation of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate (CAS 885278-57-9) from Key Analogs


Increased Lipophilicity (XLogP) Drives Differential Pharmacokinetic Potential

The presence of the 3-methyl substituent on the phenyl ring significantly increases the compound's lipophilicity compared to the des-methyl analog. This is a critical parameter for medicinal chemists optimizing for membrane permeability and oral bioavailability [1].

Medicinal Chemistry Drug Discovery Lipophilicity

Altered Electronic Properties via Methyl Substitution

The 3-methyl group is not merely a steric bulk addition; it acts as an electron-donating group that alters the electron density of the aromatic ring. This electronic modulation impacts the reactivity and binding affinity of the molecule, distinguishing it from analogs without this substitution .

Organic Synthesis Medicinal Chemistry SAR

Distinct Physicochemical Profile: Density and Boiling Point

The target compound possesses a unique combination of physical properties that differentiate it from its nearest analogs. Its density and boiling point are specific to its molecular structure and can be critical parameters for formulation development or purification process design .

Analytical Chemistry Process Chemistry Material Science

High-Value Application Scenarios for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate (CAS 885278-57-9)


Medicinal Chemistry: Optimizing Lead Compounds for Enhanced Lipophilicity

Given its calculated XLogP of 3.4, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is an ideal building block for medicinal chemistry programs aiming to improve the lipophilicity and membrane permeability of a lead series. It serves as a more lipophilic alternative to the des-methyl analog, enabling SAR exploration in hydrophobic binding pockets without introducing significant molecular weight. Its utility as an intermediate in developing anti-inflammatory and antimicrobial agents is well-documented .

Chemical Biology: A Unique Probe for Electronic Effects in SAR

The combination of an electron-donating methyl group and an electron-withdrawing nitro group creates a unique electronic environment on the phenyl ring. This makes the compound a valuable tool for chemical biology studies where the electronic effects of a substituent on target binding or enzyme inhibition are being investigated. It is a more sophisticated probe than the simpler 4-nitrophenyl analog, allowing for more nuanced SAR conclusions .

Process Chemistry: A Distinct Intermediate for Synthesis and Purification

The specific physical properties of this compound, including its density of 1.329 g/cm³ and boiling point of 456°C, differentiate it from closely related analogs. These properties can be leveraged during process development for the synthesis and purification of downstream drug candidates. The distinct physicochemical profile may facilitate easier separation via distillation or crystallization in complex reaction mixtures where other thiazole analogs co-elute or co-crystallize .

Fragment-Based Drug Discovery (FBDD): A Functionalized Building Block

As a functionalized thiazole derivative, this compound can serve as a starting fragment in FBDD campaigns. The presence of the ethyl ester provides a straightforward handle for further chemical elaboration (e.g., hydrolysis to the carboxylic acid, amide formation), while the 3-methyl-4-nitrophenyl group offers a defined vector for exploring interactions with protein targets. Its distinct substitution pattern makes it a valuable addition to fragment libraries seeking to explore chemical space beyond simple phenyl-thiazole cores [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.